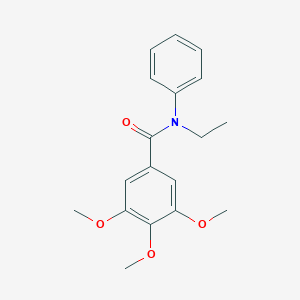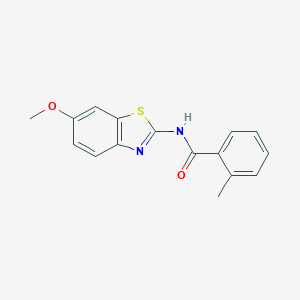![molecular formula C14H22O3 B263823 5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone](/img/structure/B263823.png)
5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone, also known as Methyl jasmonate (MeJA), is a plant hormone that plays a significant role in plant growth, development, and response to environmental stress. MeJA is a naturally occurring compound found in the essential oils of various plants, including jasmine, lemon, and bergamot. In recent years, MeJA has gained attention in scientific research due to its potential applications in various fields, including agriculture, medicine, and biotechnology.
作用機序
MeJA exerts its effects on plants and animals through various mechanisms. In plants, MeJA acts as a signaling molecule that regulates various physiological processes, including seed germination, root growth, and defense against pathogens and herbivores. In animals, MeJA has been shown to have anti-inflammatory and anti-cancer effects by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
MeJA has been shown to have various biochemical and physiological effects on plants and animals. In plants, MeJA induces the production of various secondary metabolites, including alkaloids, flavonoids, and terpenoids, which are involved in plant defense against herbivores and pathogens. In animals, MeJA has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
MeJA has several advantages and limitations for lab experiments. One advantage is its ability to induce gene expression in plants, making it a useful tool for studying gene regulation. Another advantage is its potential applications in various fields, including agriculture, medicine, and biotechnology. However, one limitation is its potential toxicity to cells and tissues, which can affect the accuracy of experimental results.
将来の方向性
There are several future directions for research on MeJA. One direction is the development of new methods for synthesizing MeJA, which can improve its purity and yield. Another direction is the identification of new targets for MeJA in plants and animals, which can provide insights into its mode of action. Additionally, further studies are needed to investigate the potential applications of MeJA in various fields, including agriculture, medicine, and biotechnology.
In conclusion, MeJA is a naturally occurring compound with potential applications in various fields, including agriculture, medicine, and biotechnology. Its mechanisms of action and biochemical and physiological effects have been extensively studied, and its advantages and limitations for lab experiments have been identified. Further research on MeJA is needed to explore its potential applications and to improve our understanding of its mode of action.
合成法
MeJA can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the reaction of jasmonic acid with methanol in the presence of a catalyst. The extraction method involves the isolation of MeJA from the essential oils of plants using various techniques such as steam distillation and solvent extraction.
科学的研究の応用
MeJA has been extensively studied for its potential applications in various fields, including agriculture, medicine, and biotechnology. In agriculture, MeJA has been shown to enhance plant growth, increase crop yield, and improve plant resistance to environmental stress. In medicine, MeJA has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. In biotechnology, MeJA has been used as an inducer of gene expression and as a tool for plant tissue culture.
特性
分子式 |
C14H22O3 |
|---|---|
分子量 |
238.32 g/mol |
IUPAC名 |
(2R)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2H-furan-5-one |
InChI |
InChI=1S/C14H22O3/c1-9(2)11-5-4-10(3)8-12(11)16-14-7-6-13(15)17-14/h6-7,9-12,14H,4-5,8H2,1-3H3/t10?,11?,12?,14-/m1/s1 |
InChIキー |
URWJVUPZIGIVFZ-GSPOMADGSA-N |
異性体SMILES |
CC1CCC(C(C1)O[C@H]2C=CC(=O)O2)C(C)C |
SMILES |
CC1CCC(C(C1)OC2C=CC(=O)O2)C(C)C |
正規SMILES |
CC1CCC(C(C1)OC2C=CC(=O)O2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)
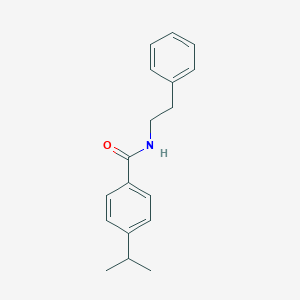

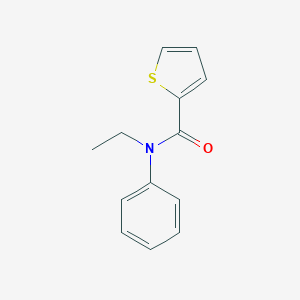
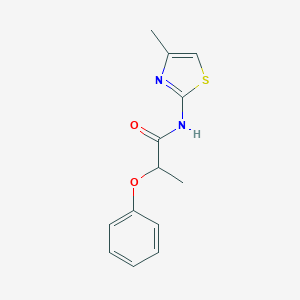
![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)
![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B263751.png)
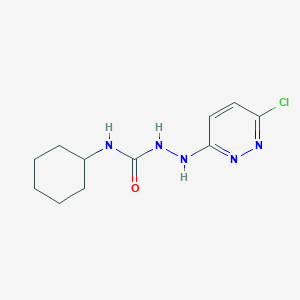
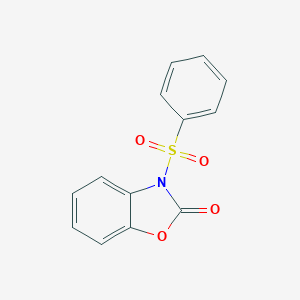
![6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263764.png)
